2-Thia-5-azabicyclo[2.2.1]heptane
Description
Significance of Bicyclo[2.2.1]heptane Scaffolds in Organic Chemistry
The bicyclo[2.2.1]heptane system, commonly known as norbornane, is a fundamental bicyclic hydrocarbon with the chemical formula C₇H₁₂. ontosight.ai Its rigid structure, a consequence of two fused cyclohexane (B81311) rings, imparts a high degree of stability and symmetry. ontosight.ai This unique architecture makes the bicyclo[2.2.1]heptane scaffold a privileged and versatile framework in organic synthesis. ontosight.airsc.org It serves as a foundational structure for the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai
The significance of this scaffold is highlighted by its presence in numerous bioactive natural products, such as camphor (B46023) and α-santalol, and in drug candidates. rsc.org The development of enantioselective methods to create functionalized bicyclo[2.2.1]heptanes is a critical area of research, as it allows for the targeted synthesis of biologically important molecules. rsc.org The inherent strain within the bicyclic system can also be exploited to drive stereoselective reactions, leading to the formation of other highly functionalized cyclic compounds like cyclopentenes and pyrrolidines. nih.gov
Overview of Heteroatom Inclusion in Bicyclo[2.2.1]heptane Architectures
The incorporation of heteroatoms—atoms other than carbon, such as nitrogen, sulfur, or oxygen—into the bicyclo[2.2.1]heptane framework gives rise to heterocyclic analogues with profoundly altered properties. The introduction of heteroatoms can influence the molecule's conformation, electronic distribution, and potential for intermolecular interactions. These modifications are crucial in medicinal chemistry, where such structures are explored for their potential biological activities. researchgate.netrsc.org
For instance, the 7-azabicyclo[2.2.1]heptane core is a key feature in a number of unique compounds and has been a target of synthetic investigation due to the unusually high nitrogen inversion barriers observed in this system. le.ac.uk The synthesis of various derivatives, such as exo-2-chloro-7-azabicyclo[2.2.1]heptane, has been pursued to study their chemical behavior. cdnsciencepub.com Similarly, the inclusion of an oxygen atom to form 7-oxabicyclo[2.2.1]heptane provides a rigid, sp³-rich framework that is valuable in fragment-based drug discovery. researchgate.net The replacement of a carbon atom with a heteroatom, such as sulfur, can increase molecular weight and alter electronic properties, potentially enhancing interactions with biological targets.
Specific Context of 2-Thia-5-azabicyclo[2.2.1]heptane within Advanced Heterocyclic Frameworks
Within the diverse family of hetero-bicyclo[2.2.1]heptanes, this compound represents a specific and noteworthy structure. This compound incorporates both a sulfur (thia) and a nitrogen (aza) atom into the bicyclic core, creating a molecule with distinct chemical characteristics. The presence of these two different heteroatoms offers multiple sites for functionalization and potential coordination with biological macromolecules.
Derivatives of this core structure are of significant interest in medicinal chemistry. For example, protected forms of 2-thia-5-azabicyclo[2.2.1]heptan-3-ones have been developed as versatile intermediates for the synthesis of carbapenem (B1253116) sidechains, which are components of a class of antibiotics. princeton.edu The synthesis of these protected intermediates can be achieved through a convenient one-pot process starting from 4-hydroxyproline (B1632879). princeton.edu
Furthermore, various derivatives have been synthesized and are commercially available for research purposes, indicating their utility as building blocks in the development of new chemical entities. These include the hydrochloride salt, the 2,2-dioxide derivative, and versions with carboxylic acid esters or other substituents on the nitrogen atom. synthonix.comaablocks.combldpharm.com The stereochemistry of the scaffold is also an important aspect, with specific isomers like (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane being isolated and studied. parchem.com The exploration of this particular heterocyclic framework continues to be an active area of research, with a focus on its application in creating novel, structurally complex, and potentially bioactive molecules.
Retrosynthetic Analysis of the this compound Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By conceptually breaking down the target molecule into simpler, commercially available, or easily synthesized precursors, a logical and efficient synthetic pathway can be established.
For the this compound core, several strategic disconnections can be envisioned. A primary disconnection can be made across the C1-N5 and C4-S2 bonds, suggesting a cyclization reaction between a suitably functionalized cis-4-aminocyclopentan-1-ol derivative and a sulfur-containing reagent. Another key disconnection can be made at the C-S and C-N bonds of the bicyclic system, pointing towards precursors that already contain a five-membered ring.
A common retrosynthetic approach for analogous 2-oxa-5-azabicyclo[2.2.1]heptane systems involves the intramolecular cycloetherification of a substituted proline derivative. researchgate.net This strategy can be adapted for the thia-analogue, suggesting a disconnection that leads back to a substituted thioproline derivative.
Based on the identified disconnections, several potential synthons and precursors can be considered for the synthesis of the this compound scaffold. A prevalent precursor for related azabicyclic systems is 4-hydroxy-L-proline, a readily available chiral building block. researchgate.netnih.gov For the synthesis of the thia-analogue, a corresponding 4-thio-L-proline derivative would be an ideal starting material.
Other potential precursors include cis-disubstituted cyclopentane derivatives, which can be stereoselectively prepared through various methods, including the hydrogenation of corresponding disubstituted furan derivatives. researchgate.net For instance, a cis-1-amino-3-(hydroxymethyl)cyclopentane could serve as a key intermediate, which upon reaction with a sulfur source, could lead to the desired bicyclic system. researchgate.net
| Precursor Type | Specific Example | Potential for this compound Synthesis |
| Proline Derivatives | 4-Thio-L-proline | Direct precursor for intramolecular cyclization to form the bicyclic core. |
| Cyclopentane Derivatives | cis-1-Amino-3-(hydroxymethyl)cyclopentane | Can undergo cyclization with a sulfur-containing reagent. researchgate.net |
| Furan Derivatives | Disubstituted furans | Can be hydrogenated to stereoselectively form cis-disubstituted cyclopentane precursors. researchgate.net |
Direct Synthesis Approaches to the this compound Ring System
Direct synthesis approaches aim to construct the bicyclic framework in a limited number of steps from readily available starting materials. These methods often rely on powerful cyclization reactions that efficiently form the key C-S and C-N bonds of the target molecule.
The formation of the bicyclic this compound system is typically achieved through an intramolecular cyclization reaction. The choice of cyclization strategy depends on the nature of the precursor and the desired substitution pattern on the bicyclic core.
Reductive cyclization is a powerful method for the formation of cyclic amines. This approach often involves the reduction of an intermediate imine or iminium ion, which is generated in situ from a precursor containing both an amine and a carbonyl or a suitable leaving group. While specific examples for the direct synthesis of this compound via this method are not extensively documented in the provided search results, the principles of reductive amination are widely applied in the synthesis of related bridged bicyclic amines. escholarship.org For instance, the intramolecular reductive amination of a keto-amine or an amino-aldehyde derived from a thiocyclopentane precursor could potentially yield the this compound core.
Intramolecular aminolysis and lactamization cascades are efficient strategies for the synthesis of bicyclic systems containing a nitrogen atom. This approach has been successfully applied to the synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives. researchgate.net In a typical cascade, an appropriately functionalized proline ester undergoes epimerization followed by an intramolecular aminolysis of the ester to form a bridged lactam intermediate. researchgate.net This lactam can then be further reduced to afford the desired bicyclic amine.
A similar strategy could be envisioned for the synthesis of the this compound core, starting from a suitably substituted thioproline derivative. The key steps would involve the formation of a thio-lactam intermediate through an intramolecular aminolysis or a related cyclization reaction.
| Cyclization Technique | Key Intermediate | Applicability to this compound |
| Reductive Cyclization | Iminium ion from a thiocyclopentane precursor | Potentially applicable for forming the N-C bonds of the bicyclic system. |
| Intramolecular Aminolysis/Lactamization | Thio-lactam from a thioproline derivative | A plausible route to construct the bicyclic framework, analogous to the synthesis of diazabicyclic systems. researchgate.net |
Metal-Catalyzed Synthetic Routes
Palladium catalysis offers a versatile platform for the construction of complex molecular architectures, including bridged azabicyclic systems. These methods often involve intramolecular C-H activation, cyclization, and cross-coupling reactions. While detailed procedures for the palladium-catalyzed synthesis of this compound are not abundant in the public domain, the synthesis of the parent (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane has been noted to involve cyclization reactions, which can include palladium-catalyzed methods.
For the analogous 2-azabicyclo[2.2.1]heptane systems, palladium-catalyzed methodologies have been successfully applied. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been developed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org This reaction proceeds efficiently with a variety of substrates and allows for further functionalization of the products. rsc.org
Furthermore, palladium-catalyzed transannular C-H functionalization of azabicycloalkanes represents a powerful strategy for the late-stage modification of these scaffolds. scispace.com The development of second-generation catalyst systems with pyridine- and quinoline-carboxylate ligands has been shown to improve the reaction rate, yield, and scope of these transformations. scispace.com Although not directly applied to the this compound system in the reviewed literature, this approach holds potential for the derivatization of this core structure. A summary of relevant palladium-catalyzed reactions for related azabicyclic systems is presented in Table 2.
Table 2: Palladium-Catalyzed Synthesis and Functionalization of Azabicyclic Structures
| Starting Material | Reagents | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclopentene derivative | N-Tosyl-O-benzoylhydroxylamine | Pd(OAc)₂ / Ligand | Oxygenated 2-azabicyclo[2.2.1]heptane | up to 85 | rsc.org |
| Azabicyclo[3.1.1]heptane derivative | Aryl iodide | Pd(OAc)₂ / Pyridine-carboxylate ligand | C-H arylated azabicyclo[3.1.1]heptane | 84 | scispace.com |
Copper-catalyzed asymmetric 1,3-dipolar cycloadditions are a highly effective method for the enantioselective synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines. nih.govresearchgate.net This reaction typically involves the cycloaddition of an azomethine ylide with a dipolarophile. While this methodology is well-established for the synthesis of a wide range of heterocyclic compounds, its specific application to the synthesis of the this compound ring system is not prominently featured in the surveyed scientific literature.
The general approach involves the in situ generation of an azomethine ylide from an imino ester in the presence of a chiral copper(I) catalyst. This ylide then reacts with a suitable dipolarophile to afford the cycloadduct with high stereocontrol. Recent studies have demonstrated the use of 1,3-enynes as dipolarophiles in copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions with azomethine ylides, leading to the formation of chiral poly-substituted pyrrolidines with high regio-, diastereo-, and enantioselectivity. nih.govresearchgate.net
The reaction conditions for a representative copper-catalyzed asymmetric 1,3-dipolar cycloaddition are provided in Table 3. The adaptability of this method to a variety of substrates suggests its potential for the synthesis of novel heterocyclic structures, although its application to thia-azabicyclic systems remains an area for future exploration.
Table 3: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Azomethine Ylide Precursor | Dipolarophile | Catalyst System | Product | Diastereomeric Ratio | Enantiomeric Excess (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Glycine imino ester | 4-Aryl-1,3-enyne | Cu(I) / Chiral ligand | Chiral poly-substituted pyrrolidine | >20:1 | 99 | 80 | nih.govresearchgate.net |
Green Chemistry Strategies for Thia-Azabicyclic Systems
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. rsc.org The application of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds, including those containing nitrogen and sulfur. rsc.orgmdpi.com
While specific literature detailing the microwave-assisted synthesis of this compound is scarce, the principles of MAOS are broadly applicable. Microwave heating efficiently couples with polar molecules, leading to rapid and uniform heating of the reaction mixture. This can accelerate reaction rates and, in some cases, enable reactions that are sluggish under conventional conditions. The synthesis of various N-heterocycles, such as pyrroles, indoles, and imidazoles, has been significantly improved through microwave assistance. rsc.org
For sulfur-containing heterocycles, microwave irradiation has been successfully employed in the synthesis of thiazole (B1198619) and thiazolidinone derivatives. For example, a one-pot three-component reaction for the synthesis of thiazolidinone derivatives under microwave irradiation has been reported, showcasing the efficiency of this technique. The advantages of microwave-assisted synthesis are summarized in Table 4.
Table 4: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Heterocycles
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Thiazolidinone Synthesis | 2-4 hours | 5-10 minutes | 10-20% | mdpi.com |
| Pyrrole Synthesis | Several hours | Several minutes | 10-20% | mdpi.com |
Given the successful application of microwave technology in the synthesis of related heterocyclic systems, it is a promising strategy for the efficient and environmentally benign construction of the this compound core.
Ultrasound-assisted synthesis is another green chemistry technique that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to increased mass transfer and reaction rates. nih.govmdpi.com This method has been applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds. nih.gov
The synthesis of sulfur- and nitrogen-containing heterocycles can be significantly accelerated under ultrasonic irradiation. For instance, the synthesis of triazole-thiazole hybrids has been achieved in significantly reduced reaction times and with improved yields using ultrasound compared to conventional methods. arabjchem.org In one study, the reaction time for the synthesis of these hybrids was reduced from several hours to 30 minutes, with yields increasing to over 80%. arabjchem.org
Ultrasound has also been shown to be effective in promoting tandem one-pot protocols for the preparation of polysubstituted pyrroles and in the synthesis of thiophene (B33073) derivatives. nih.gov The benefits of ultrasound-assisted synthesis are highlighted in Table 5.
Table 5: Efficacy of Ultrasound-Assisted Synthesis for Heterocyclic Compounds
| Heterocycle | Reaction Time (Ultrasound) | Yield (%) (Ultrasound) | Conventional Method Comparison | Reference |
|---|---|---|---|---|
| Triazole-thiazole hybrids | 30 minutes | 83-85 | Significant time reduction and yield increase | arabjchem.org |
| Polysubstituted pyrroles | 40 minutes | 77-92 | Reduction from hours to minutes | nih.gov |
| Azatetracyclic azides | 2 hours | 80-90 | Reduction from 48 hours and 10-15% yield improvement | mdpi.com |
The application of ultrasound offers a powerful, energy-efficient, and environmentally friendly approach that could be advantageously applied to the synthesis of this compound and its derivatives, potentially leading to milder reaction conditions and improved efficiency.
An exploration into the synthesis of this compound reveals a variety of sophisticated chemical strategies. This article delves into specific synthetic methodologies, focusing on modern and stereoselective approaches to this unique heterocyclic scaffold and its related congeners. The discussion is structured to provide a detailed overview of one-pot and multicomponent reactions, alongside an in-depth look at stereoselective syntheses originating from the chiral pool and employing asymmetric catalysis.
3 One-Pot and Multicomponent Reactions
The principles of green chemistry and the demand for efficient synthetic routes have propelled the development of one-pot and multicomponent reactions (MCRs) for the construction of complex molecular architectures. While specific examples detailing the synthesis of this compound via these methods are not extensively documented in readily available literature, the application of such strategies to analogous heterocyclic systems is well-established.
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are particularly powerful for generating molecular diversity. The Ugi and Bucherer-Bergs reactions are classic examples of MCRs that have been instrumental in the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org Industrial-scale synthesis of related bicyclic structures may employ such cost-effective and scalable multicomponent strategies.
While a direct application to the this compound core is not explicitly detailed, the conceptual framework of these reactions provides a fertile ground for the future development of novel synthetic routes to this scaffold. The strategic combination of an appropriate amino acid derivative, a sulfur-containing component, and a suitable cyclization precursor in a one-pot or multicomponent fashion represents a promising avenue for further research.
Structure
3D Structure
Properties
Molecular Formula |
C5H9NS |
|---|---|
Molecular Weight |
115.20 g/mol |
IUPAC Name |
2-thia-5-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9NS/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 |
InChI Key |
LTQBUWVDIKUNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1CS2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Thia 5 Azabicyclo 2.2.1 Heptane
Reaction Pathways Involving the Bridged Nitrogen Atom
The nitrogen atom at the 5-position is a key reactive center in the 2-thia-5-azabicyclo[2.2.1]heptane scaffold. Its nucleophilicity and the stereochemical constraints of the bicyclic system lead to specific reaction outcomes.
The lone pair of electrons on the bridged nitrogen atom can actively participate in nucleophilic substitution reactions, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. spcmc.ac.in This intramolecular participation can significantly influence the rate and stereochemistry of reactions occurring at other positions within the molecule.
In analogous azabicyclic systems, such as 2-azabicyclo[2.2.1]heptane derivatives, the participation of the nitrogen atom is well-documented. nih.govresearchgate.net For instance, in the nucleophilic substitution at the 7-position of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, the nitrogen's lone pair facilitates the displacement of the bromide ion. nih.govresearchgate.net This occurs through the formation of a tricyclic aziridinium (B1262131) intermediate, which is then attacked by an external nucleophile. researchgate.net This double SN2 inversion mechanism results in the net retention of configuration at the reaction center. spcmc.ac.inle.ac.uk
This principle of NGP is a critical consideration in the synthetic applications of these bicyclic systems, enabling the stereoselective introduction of a wide range of C, N, and O-based nucleophiles. nih.govresearchgate.net The increased reaction rate observed in such cases is a hallmark of anchimeric assistance. spcmc.ac.in
While the bicyclic core itself is saturated, electrophilic substitution reactions can be carried out on aromatic or other unsaturated moieties attached to the this compound framework. The nature of the substituent on the nitrogen atom can influence the reactivity of these attached groups. For example, if the nitrogen is part of a larger system, such as a quinoxaline (B1680401) derivative, it can participate in electrophilic aromatic substitution reactions. evitachem.com
In related 2-azabicyclo[2.2.1]hept-5-ene systems, electrophilic addition to the double bond is a common reaction. researchgate.netrsc.org The stereochemical outcome of these additions is often influenced by the bicyclic structure.
Transformations of the Bridged Sulfur Atom
The sulfur atom at the 2-position is another site of significant chemical reactivity within the this compound skeleton. Its ability to exist in various oxidation states allows for the synthesis of a range of derivatives with modified properties.
The sulfide (B99878) group in the this compound ring can be oxidized to form sulfoxides and sulfones. A common oxidizing agent for this transformation is meta-chloroperbenzoic acid (mCPBA). The oxidation typically proceeds in a stepwise manner, first to the sulfoxide (B87167) and then to the sulfone, requiring stoichiometric amounts of the oxidizing agent. For instance, the oxidation of a sulfide to a sulfone (a dione (B5365651) structure in this bicyclic system) can be achieved using 2.2 equivalents of mCPBA at room temperature.
Furthermore, the sulfur atom can be converted to a sulfoximine. This transformation introduces both an oxygen and a nitrogen atom to the sulfur, creating a chiral center. The synthesis of sulfoximines from related sulfide precursors has been reported using reagents like (diacetoxyiodo)benzene (B116549) and ammonium (B1175870) carbamate. mdpi.com These transformations expand the chemical space accessible from the this compound core.
The presence of the sulfur atom in the bicyclo[2.2.1]heptane framework has a notable impact on the ring strain and electronic properties of the molecule. Bicyclic systems like this are inherently strained, and this strain energy can be a driving force for certain reactions. researchgate.netnih.gov
Skeletal Rearrangement Reactions within the Bicyclic Framework
The rigid and strained nature of the bicyclo[2.2.1]heptane skeleton makes it susceptible to skeletal rearrangement reactions, often under specific reaction conditions. These rearrangements can lead to the formation of different, often less strained, ring systems.
In analogous 2-azabicyclo[2.2.1]hept-5-ene systems, additions of reagents like bromine can lead to rearranged products. researchgate.netresearchgate.net This often occurs through the participation of the nitrogen atom, leading to the formation of an aziridinium ion intermediate which can then undergo rearrangement. researchgate.net For instance, the reaction of 2-azabicyclo[2.2.1]hept-5-enes with halonium ion reagents has been observed to yield rearranged products. researchgate.net Similarly, the conversion of a lactam in a 2-azabicyclo[2.2.1]hept-5-en-3-one system to its enantiomer has been achieved through a sequence involving a skeletal rearrangement mediated by the anchimeric assistance of the nitrogen atom. researchgate.net
These rearrangements are synthetically useful for accessing novel heterocyclic structures that would be challenging to synthesize through other means. The specific pathway of the rearrangement is highly dependent on the substrate, the reagents, and the reaction conditions.
Functional Group Interconversions at Specific Positions (e.g., C-3, C-7)
The rigid bicyclic framework of this compound offers unique stereochemical control, making the targeted functionalization at specific carbon atoms, such as C-3 and C-7, a key area of synthetic investigation. These positions are critical for elaborating the core structure into more complex molecules with potential applications in medicinal chemistry and materials science. Research has explored various strategies to introduce and modify functional groups at these sites, leveraging both the inherent reactivity of the scaffold and advanced synthetic methodologies.
Functionalization at the C-3 Position
The C-3 position, adjacent to the sulfur atom, is a common site for initial functionalization, often featuring a carbonyl group. The presence of a ketone at this position, as seen in derivatives like tert-butyl (1R,4R)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate, provides a versatile handle for a wide range of functional group interconversions. synhet.com This C-3 oxo group can be manipulated to introduce diverse substituents and create chiral centers with high stereocontrol.
Drawing parallels from analogous 2-oxa-5-azabicyclo[2.2.1]heptane systems, where C-3 disubstituted derivatives have been synthesized, the C-3 ketone on the thia-analogue serves as a key intermediate. researchgate.net Synthetic approaches can include reduction of the ketone to a secondary alcohol, which can then be used in substitution or elimination reactions. Furthermore, the ketone can react with various nucleophiles, such as organometallic reagents, to generate tertiary alcohols, thereby introducing new carbon-carbon bonds at the C-3 position. researchgate.net
Table 1: Representative Functional Group Interconversions at the C-3 Position
| Starting Functional Group | Reagent(s) | Product Functional Group | Research Context |
| Ketone (Oxo) | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol (Hydroxy) | Standard reduction reaction applicable for converting C-3 oxo derivatives. imperial.ac.uk |
| Ketone (Oxo) | Grignard Reagents (R-MgX) or Organolithium Reagents (R-Li) | Tertiary Alcohol | Allows for the introduction of alkyl, aryl, or vinyl substituents at C-3. researchgate.net |
| Ketone (Oxo) | Wittig Reagents (Ph₃P=CHR) | Alkene | Converts the carbonyl into a carbon-carbon double bond for further functionalization. |
| Ketone (Oxo) | Hydrazine (N₂H₄), KOH | Methylene (Deoxygenation) | Wolff-Kishner reduction to remove the carbonyl group completely. |
Functionalization at the C-7 Position
The C-7 position, forming the one-carbon bridge, presents a greater synthetic challenge due to its sterically hindered nature and lower reactivity compared to positions adjacent to the heteroatoms. Direct functionalization at this bridgehead carbon is not straightforward. However, advanced synthetic strategies, such as intramolecular insertion reactions, have proven effective for introducing functionality at sterically congested positions in similar bicyclic systems.
A notable strategy applicable for C-7 functionalization is the use of an intramolecular nitrene insertion. researchgate.net This method has been successfully employed to install nitrogen functionality in related thiabicyclo[3.2.0]heptan-6-one systems, which are structural analogues. researchgate.net The approach typically involves creating a nitrene precursor, such as an azide, on a side chain appropriately positioned on the molecule. Upon activation (thermally or photochemically), the generated nitrene can insert into the C-H bond at the C-7 position, creating a new C-N bond and thus functionalizing the bridgehead carbon. This powerful technique allows for the stereoselective introduction of an amino group, which can be further modified.
Table 2: Proposed Strategy for Functional Group Introduction at the C-7 Position
| Reaction Type | Precursor | Reagent(s)/Conditions | Intermediate | Product Functional Group | Reference Strategy |
| Intramolecular C-H Insertion | A derivative with an azidoformate or other nitrene precursor tethered to the nitrogen at position 5. | Heat (Thermolysis) or UV light (Photolysis) | Nitrene | Amine (via a urethane (B1682113) intermediate) | Based on nitrene insertion in analogous bicyclic systems. researchgate.net |
This approach highlights a sophisticated method to overcome the inherent low reactivity of the C-7 position, opening pathways to novel derivatives of the this compound scaffold.
Derivatization and Scaffold Engineering of 2 Thia 5 Azabicyclo 2.2.1 Heptane
N-Substitution Strategies for Scaffold Diversification
The nitrogen atom at the 5-position of the 2-thia-5-azabicyclo[2.2.1]heptane scaffold provides a convenient handle for introducing a wide array of substituents, thereby modulating the molecule's physicochemical and pharmacological properties. N-substitution is a fundamental strategy for scaffold diversification, enabling the exploration of structure-activity relationships (SAR).
A variety of N-substituted 7-azabicyclo[2.2.1]heptanes have been synthesized and evaluated for their biological activity. nih.gov These studies have demonstrated that the nature of the N-substituent plays a critical role in determining the affinity and selectivity for specific biological targets. For instance, the introduction of arylalkyl groups at the nitrogen atom has been shown to confer selectivity for the σ2 receptor subtype, while alicyclic or polycarbocyclic substituents tend to impart high affinity for both σ1 and σ2 subtypes. nih.gov
The synthesis of these N-substituted analogs typically involves the reaction of the parent this compound with a suitable electrophile, such as an alkyl halide, acyl chloride, or sulfonyl chloride. This straightforward approach allows for the systematic variation of the N-substituent and the rapid generation of compound libraries for biological screening.
Introduction of Diverse Substituents onto the Carbon Skeleton
Functionalization of the carbon skeleton of this compound offers another avenue for structural diversification and the introduction of new chemical functionalities. This can be achieved through various synthetic methodologies, leading to a wide range of substituted analogs with unique properties.
One approach involves the use of starting materials that already contain the desired substituents. For example, the synthesis of C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane has been accomplished using a directed metalation strategy. researchgate.net This method allows for the regioselective introduction of substituents at specific positions on the carbon framework.
Another strategy involves the modification of existing functional groups on the bicyclic core. For instance, a one-pot process for the preparation of protected 2-thia-5-azabicyclo[2.2.1]heptan-3-ones from 4-hydroxyproline (B1632879) has been described. princeton.edu These keto-derivatives can serve as versatile intermediates for further functionalization.
Incorporation of Exocyclic Heterocyclic Moieties
The attachment of exocyclic heterocyclic rings to the this compound scaffold represents a powerful strategy for expanding its chemical space and exploring new biological interactions. This approach has been successfully employed in the design of various bioactive compounds.
For example, a series of pyrazolo[1,5-a]pyrimidine (B1248293) analogs incorporating a 2,5-diazabicyclo[2.2.1]heptane moiety have been prepared and identified as potent and selective B-Raf inhibitors. researchgate.net Molecular modeling studies suggest that these compounds bind to the active conformation of the enzyme. researchgate.net In another study, biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes have shown affinity for α7 neuronal nicotinic receptors (NNRs). researchgate.net SAR studies revealed that the nature of the heteroaryl linker and the terminal aryl group are crucial for potent α7 NNR agonist activity. researchgate.net
Synthesis of Sulfur-Modified Analogs (e.g., 2,2-Dioxido Derivatives)
Modification of the sulfur atom in the this compound ring system, primarily through oxidation to the corresponding sulfone (2,2-dioxide), significantly alters the electronic and steric properties of the scaffold. This transformation can have a profound impact on the molecule's biological activity and pharmacokinetic profile.
The synthesis of this compound 2,2-dioxide derivatives has been reported in the literature. google.comsigmaaldrich.comaksci.com These compounds are often prepared by the oxidation of the parent sulfide (B99878) using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfones exhibit increased polarity and hydrogen bond accepting capacity compared to their sulfide precursors.
An example of a complex derivative is 5-(5-Bromothiophene-2-carbonyl)-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-2,2-dione, which features both a sulfur dioxide moiety and an N-acyl substitution with a brominated thiophene (B33073) ring. The synthesis of such compounds typically involves a multi-step sequence, including the functionalization of the bicyclic core and subsequent coupling and oxidation reactions.
Comparative Analysis with Other Bridged Bicyclic Heterocycles
To better understand the unique properties of the this compound scaffold, it is instructive to compare it with its structural analogs where the sulfur atom or the nitrogen atom is replaced by other heteroatoms. This section provides a comparative analysis with 2-oxa-5-azabicyclo[2.2.1]heptane and 2,5-diazabicyclo[2.2.1]heptane.
Structural Analogs: 2-Oxa-5-azabicyclo[2.2.1]heptane
The 2-oxa-5-azabicyclo[2.2.1]heptane framework is a conformationally restricted morpholine (B109124) analog and has been utilized as a building block in medicinal chemistry to introduce conformational constraints and modulate the physicochemical properties of drug candidates. evitachem.comresearchgate.net For instance, it can be incorporated into molecules to influence their solubility and lipophilicity. evitachem.com
The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives often starts from readily available chiral precursors like hydroxyproline. researchgate.netresearchgate.net A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes has been developed, starting from 4R-hydroxy-L-proline. researchgate.net Furthermore, a binary catalytic system has been shown to be effective for the synthesis of oxa- and aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. acs.org
Structural Analogs: 2,5-Diazabicyclo[2.2.1]heptane
Replacing the sulfur atom at position 2 with a second nitrogen atom affords 2,5-diazabicyclo[2.2.1]heptane, a rigid analog of piperazine (B1678402). nih.gov This scaffold has been extensively used in medicinal chemistry to design potent drug candidates. nih.gov The presence of two nitrogen atoms provides multiple sites for substitution and interaction with biological targets.
Various synthetic routes to 2,5-diazabicyclo[2.2.1]heptane and its derivatives have been established. researchgate.netacs.orgrsc.org An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed for the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. rsc.org This bicyclic system has been incorporated into a variety of pharmacologically active compounds, including anticancer agents. nih.govnih.gov For example, hybrids of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate with nitrostyrene (B7858105) have been identified as potent antiproliferative and apoptotic inducing agents. nih.gov
The table below provides a summary of the key structural features of these three related bicyclic systems.
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
| This compound | 20535-91-5 | C5H9NS | Contains a sulfur and a nitrogen atom in the bicyclic core. |
| 2-Oxa-5-azabicyclo[2.2.1]heptane | 279-33-4 | C5H9NO | Contains an oxygen and a nitrogen atom in the bicyclic core. cymitquimica.com |
| 2,5-Diazabicyclo[2.2.1]heptane | 59994-51-7 | C5H10N2 | Contains two nitrogen atoms in the bicyclic core. |
| This compound 2,2-dioxide hydrochloride | 1909336-43-1 | C5H10ClNO2S | Oxidized sulfur in the form of a sulfone. sigmaaldrich.com |
| (1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid | Not Available | C11H17NO5 | N-protected and C-carboxylated derivative of the oxa-aza scaffold. smolecule.com |
| (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | Not Available | C6H12N2 | N-methylated derivative of the diaza scaffold. acs.org |
| 5-(5-Bromothiophene-2-carbonyl)-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-2,2-dione | 1995331-80-0 | C10H9BrNO3S2 | N-acylated and sulfur-oxidized derivative. |
| 2-thia-5-azabicyclo[2.2.1]heptan-1-ylmethanol hydrochloride | Not Available | C6H12ClNOS | C-hydroxymethyl derivative. achemblock.com |
| (4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide | 1933767-44-2 | C5H9NO2S | Chiral, sulfur-oxidized analog. aksci.com |
Principles of Bioisosteric Replacement Applied to Bicyclic Scaffolds
Bioisosteric replacement is a fundamental strategy in medicinal chemistry focused on substituting one functional group or moiety in a biologically active molecule with another that retains similar chemical and physical properties. The goal is to modulate the compound's potency, selectivity, metabolic stability, or pharmacokinetic profile in a beneficial way. The application of this principle to bicyclic scaffolds, particularly replacing planar aromatic rings with saturated, three-dimensional C(sp³)-rich structures, has become a significant trend in modern drug discovery. researchgate.net
The primary motivation for replacing flat aromatic rings with rigid bicyclic scaffolds is to improve the physicochemical properties of drug candidates. Saturated polycyclic scaffolds such as bicyclo[1.1.1]pentanes (BCPs), bicyclo[2.2.1]heptanes, and bicyclo[2.2.2]octanes (BCOs) offer a defined three-dimensional geometry that can project substituents into space in a manner similar to substituted phenyl rings, while often improving properties like aqueous solubility and metabolic stability. nih.govresearchgate.net For example, 1,3-difunctionalized BCPs are widely employed as effective bioisosteres for para-substituted phenyl rings. researchgate.net The introduction of heteroatoms such as nitrogen or oxygen into these bicyclic systems can further enhance aqueous solubility and provide specific interaction points (e.g., hydrogen bond donors or acceptors) with biological targets. nih.gov
The this compound scaffold is a prime example of a heteroatom-containing bicyclic system designed to act as a constrained, three-dimensional bioisostere. Its rigid structure is utilized as a surrogate for more flexible ring systems like morpholine or piperidine. rsc.orgenaminestore.com This rigidity reduces the entropic penalty upon binding to a target protein and orients the nitrogen and sulfur atoms in specific vectors, which can lead to enhanced binding affinity and selectivity. The steric bulk and defined conformational restriction imposed by the bicyclic framework are crucial for discriminating between receptor subtypes, a principle also observed in related scaffolds like 7-azabicyclo[2.2.1]heptane. nih.gov
Research into various bicyclic systems has demonstrated the tangible benefits of this bioisosteric approach. The replacement of a piperazine ring in the drug Olaparib with its 2,6-diazaspiro[3.3]heptane equivalent, for instance, led to a significant improvement in target selectivity. rsc.org Similarly, replacing the phenyl ring in the drug Imatinib with a 2-oxabicyclo[2.2.2]octane core resulted in increased water solubility and enhanced metabolic stability while reducing lipophilicity. enamine.net These examples underscore the potential of using novel bicyclic scaffolds to overcome challenges in drug development.
The following table details research findings on the impact of replacing a traditional phenyl ring with a saturated bicyclic bioisostere in the well-known drug Imatinib.
| Compound | Structure | Bioisosteric Replacement | LogD (pH 7.4) | Aqueous Solubility (µg/mL) | Metabolic Stability (% remaining after 1 hr) |
|---|---|---|---|---|---|
| Imatinib | Parent Drug | Phenyl Ring | 2.99 | 32 | 8% |
| 2-Oxabicyclo[2.2.2]octane-Imatinib | Analogue | 2-Oxabicyclo[2.2.2]octane | 2.25 | 152 | 35% |
Data adapted from a 2024 study on phenyl ring bioisosteres. enamine.net
This approach of scaffold engineering, moving from two-dimensional to three-dimensional structures, is a key strategy for creating novel chemical entities with potentially superior pharmaceutical properties. angenechemical.com The synthesis of various thiazole (B1198619) derivatives and related bicyclic systems continues to be an active area of research, driven by their potential applications in medicinal chemistry. marquette.eduacs.org
Advanced Structural Characterization of 2 Thia 5 Azabicyclo 2.2.1 Heptane Systems
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and elucidating the structural details of 2-thia-5-azabicyclo[2.2.1]heptane systems. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide complementary information regarding the connectivity, molecular weight, and functional groups present in these molecules.
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For the this compound skeleton, both ¹H and ¹³C NMR provide key insights into the structure.
The ¹H NMR spectrum of this derivative in DMSO-d₆ shows distinct signals for the protons on the bicyclic ring. google.com The bridgehead protons and the protons on the carbon atoms adjacent to the sulfur and nitrogen atoms exhibit characteristic chemical shifts and coupling patterns that are indicative of the rigid bicyclic structure.
Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment, including the presence of the heteroatoms and the strain of the bicyclic system. google.com
Table 1: ¹H NMR Data for (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, hydrobromide in DMSO-d₆ google.com
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 9.49 | br. s. | 2H | NH₂⁺ |
| 4.60 | br. s. | 1H | Bridgehead CH |
| 4.15 | br. s. | 1H | Bridgehead CH |
| 3.67-3.51 | m | 2H | CH₂ |
| 3.49-3.32 | m | 2H | CH₂ |
| 2.34 | d, J=13.2 Hz | 1H | CH |
Table 2: ¹³C NMR Data for (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, hydrobromide in DMSO-d₆ google.com
| Chemical Shift (δ) ppm |
| 57.7 |
| 56.7 |
| 55.3 |
| 44.2 |
| 33.5 |
For other derivatives, such as N-acylated versions, the NMR spectra would show additional signals corresponding to the acyl group, and the chemical shifts of the bicyclic protons and carbons would be adjusted accordingly due to the electronic effects of the substituent.
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound derivatives, mass spectrometry confirms the successful synthesis and provides evidence for the molecular formula.
For instance, in the characterization of 5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione, electrospray ionization mass spectrometry (ESI-MS) showed a peak at m/z 336.2, corresponding to the protonated molecule [M+H]⁺. This confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, which helps in confirming the elemental composition.
The fragmentation patterns observed in the mass spectrum can also offer structural information. The rigid bicyclic core of the this compound system is expected to lead to characteristic fragmentation pathways.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
In the case of this compound derivatives, the IR spectrum would exhibit characteristic absorption bands for the various functional groups present. For example, the N-H stretching vibration in the parent amine or its salts would appear in the region of 3300-3500 cm⁻¹. The C-N and C-S stretching vibrations would also be present at their characteristic frequencies.
For a substituted derivative like 5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione, the IR spectrum (in KBr) shows prominent peaks at 1629 cm⁻¹ for the carbonyl (C=O) group and at 1567 cm⁻¹ for the C-Br bond. The presence of the sulfone group would also give rise to strong absorption bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.
Crystallographic Analysis for Absolute and Relative Configuration Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including the absolute and relative configurations of its stereocenters. For chiral molecules like the derivatives of this compound, this technique is invaluable.
The crystallographic data for such a compound would include the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This information allows for the determination of bond lengths, bond angles, and torsion angles, which are crucial for a detailed conformational analysis.
For instance, the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has been reported, revealing the geometry of a related diazabicyclic system. nih.gov The analysis showed a complex three-dimensional network of hydrogen bonds.
Table 3: Example Crystallographic Data for an Analogous Bicyclic System (benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) nih.gov
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 11.212 (2) |
| b (Å) | 8.8943 (16) |
| c (Å) | 12.258 (2) |
| β (°) | 105.345 (2) |
| Volume (ų) | 1178.8 (4) |
| Z | 4 |
Detailed Conformational Analysis of the Bridged Ring System
The bicyclo[2.2.1]heptane skeleton is a rigid structure, but it still possesses some degree of conformational flexibility. The introduction of heteroatoms such as sulfur and nitrogen in the 2- and 5-positions, respectively, influences the conformational preferences of the ring system.
The conformational analysis of cyclic and bicyclic compounds often draws comparisons to the well-studied cyclohexane (B81311) system, which exists in chair and boat conformations. uci.edu The this compound ring system can be considered a constrained bicyclic structure where the five-membered and six-membered rings are fused.
Computational and Theoretical Studies on 2 Thia 5 Azabicyclo 2.2.1 Heptane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of 2-thia-5-azabicyclo[2.2.1]heptane at the electronic level. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the molecule's electronic structure, bonding, and the energetic relationships between its various forms.
The electronic structure of this compound is characterized by the interplay of the strained bicyclic system and the lone pairs of the sulfur and nitrogen atoms. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify the nature of the bonding and non-bonding interactions within the molecule.
The C-S and C-N bond lengths and angles are influenced by the rigid bicyclic framework, which can lead to deviations from typical values found in acyclic systems. For instance, studies on similar bridged bicyclic sultams have shown that geometric constraints can lead to elongated S-N bonds. researchgate.net The hybridization of the nitrogen atom is of particular interest, as it dictates the geometry and basicity of the amine. In the constrained bicyclic system, the nitrogen atom's lone pair is expected to have a significant p-character, influencing its ability to participate in chemical reactions.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Dipole Moment (Debye) | 1.85 | DFT/B3LYP/6-31G |
| HOMO Energy (eV) | -6.23 | DFT/B3LYP/6-31G |
| LUMO Energy (eV) | 1.45 | DFT/B3LYP/6-31G |
| Mulliken Charge on Nitrogen | -0.45 | DFT/B3LYP/6-31G |
| Mulliken Charge on Sulfur | -0.12 | DFT/B3LYP/6-31G* |
The rigid bicyclo[2.2.1]heptane core limits the conformational flexibility of the molecule. However, different isomers, such as those arising from the stereochemistry at the bridgehead carbons, can exist. Furthermore, derivatives of this compound can exhibit conformational isomerism due to restricted rotation around single bonds, for example, in N-acylated derivatives. researchgate.net
Quantum chemical calculations are crucial for determining the relative energies of these isomers and conformers, providing insight into their thermodynamic stability. For the parent compound, the primary stereoisomers would be the endo and exo forms, depending on the orientation of substituents at the nitrogen or other positions. The energy difference between these isomers is a key factor in synthetic strategies and their potential biological activity. In related 7-azabicyclo[2.2.1]heptane systems, the energy barrier for conformational isomerism due to restricted rotation about an amide C-N bond has been determined to be around 70 kJ mol⁻¹. researchgate.net
Table 2: Relative Energies of this compound Isomers (Illustrative Data)
| Isomer | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane | 0.00 | DFT/B3LYP/6-311+G |
| (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane | 0.00 | DFT/B3LYP/6-311+G |
| exo-N-acetyl derivative | 2.5 | DFT/B3LYP/6-311+G |
| endo-N-acetyl derivative | 0.0 | DFT/B3LYP/6-311+G |
Note: This table presents hypothetical relative energies for illustrative purposes, based on general principles of stereoisomerism in bicyclic systems.
Molecular Dynamics (MD) Simulations for Conformational Sampling
While quantum chemical calculations provide static pictures of molecular structures, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com For a molecule like this compound, MD simulations are particularly useful for exploring the conformational landscape, especially for its more flexible derivatives or when studying its interactions with other molecules in a solvent environment.
By simulating the motion of atoms over time, MD can reveal the accessible conformations and the transitions between them. nih.gov This is crucial for understanding how the molecule might bind to a biological target or how it behaves in solution. Enhanced sampling techniques in MD can be employed to overcome energy barriers and explore a wider range of conformations than would be accessible in a standard simulation. biorxiv.org While the parent bicyclic core is rigid, substituents on the nitrogen or carbon atoms can have multiple rotational conformers whose populations and dynamics can be effectively studied using MD simulations.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry provides invaluable tools for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the transition states, which are the highest energy points along the reaction pathway, and intermediates. acs.org
For example, the synthesis of derivatives of this compound often involves multi-step organic reactions. Computational modeling can elucidate the stereoselectivity of these reactions by comparing the energies of the transition states leading to different stereoisomeric products. Understanding the transition state geometry and its energetic barrier provides critical insights for optimizing reaction conditions to favor the formation of a desired product. For instance, in the synthesis of related bicyclic β-lactams, computational modeling has been used to understand the stereospecificity of the cyclization reaction. acs.org
Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative Data)
| Reaction Step | Activation Energy (kcal/mol) | Computational Method |
|---|---|---|
| N-Alkylation (exo attack) | 15.2 | DFT/B3LYP/6-31G |
| N-Alkylation (endo attack) | 18.5 | DFT/B3LYP/6-31G |
| Sulfur Oxidation | 22.1 | DFT/B3LYP/6-31G* |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from reaction mechanism modeling.
In Silico Approaches to Structure-Reactivity Relationships
In silico methods are instrumental in establishing structure-reactivity relationships, which are crucial for the rational design of new molecules with desired properties. For derivatives of this compound, these approaches can predict how modifications to the core structure will affect their chemical reactivity and biological activity.
By calculating various molecular descriptors, such as electronic properties (e.g., atomic charges, electrostatic potential) and steric parameters, it is possible to build quantitative structure-activity relationship (QSAR) models. These models correlate the structural features of a series of compounds with their observed activity. For example, in silico studies on related bi-heterocyclic compounds have been used to establish structure-activity relationships for their enzymatic inhibition. researchgate.net Such studies can guide the synthesis of new derivatives of this compound with enhanced potency or selectivity for a particular biological target. The rigid scaffold of this compound makes it an excellent template for such studies, as it reduces the conformational complexity, allowing for a more direct correlation between structural modifications and activity.
Emerging Research Directions in 2 Thia 5 Azabicyclo 2.2.1 Heptane Chemistry
Development of Novel and Atom-Economical Synthetic Pathways
One notable advancement is the development of a one-pot synthesis for protected 2-thia-5-azabicyclo[2.2.1]heptan-3-ones from 4-hydroxyproline (B1632879). princeton.edu This method offers a convenient and high-yielding route to key intermediates used in the synthesis of carbapenem (B1253116) side chains. princeton.edu Another approach involves the cyclocondensation of L-cysteine derivatives to form the bicyclic framework. For instance, treating L-cysteine with chlorosulfonic acid generates a sulfamoyl intermediate that undergoes intramolecular cyclization to yield the desired thia-azabicyclo structure.
Furthermore, the Diels-Alder reaction remains a powerful tool for constructing the bicyclic system. cdnsciencepub.comunirioja.es Researchers are investigating new dienophiles and catalysts to improve the efficiency and stereoselectivity of these cycloadditions. For example, the reaction of N-substituted pyrroles with acetylenic dienophiles has been used to produce highly substituted 7-azabicyclo[2.2.1]heptane derivatives, a related class of compounds. cdnsciencepub.com
Exploration of Underexplored Reaction Modalities and Catalysis
Beyond the synthesis of the core scaffold, current research is delving into new ways to functionalize and modify the 2-thia-5-azabicyclo[2.2.1]heptane system. This includes exploring a wider range of chemical reactions and catalytic systems to introduce diverse functional groups and build molecular complexity.
Palladium-catalyzed reactions, for instance, have been employed for the 1,2-aminoacyloxylation of cyclopentenes to generate oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized. rsc.org While not directly involving the thia-analogue, this methodology highlights the potential for transition metal catalysis in creating functionalized bicyclic systems. The use of catalysts is also crucial in controlling the stereochemistry of these reactions, a key aspect for their application in medicinal chemistry. For example, a binary catalytic system comprising an aminotriphenolate Al(III) complex and a bromide salt has been shown to be effective in the synthesis of oxa- and aza-bicyclo[2.2.1]heptanes with high diastereocontrol. recercat.cat
The reactivity of the sulfur atom in the bicyclic core is another area of interest. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can significantly alter the molecule's electronic properties and solubility, which is advantageous for pharmacokinetic profiles. smolecule.com For instance, the oxidation of the sulfide to a sulfone using reagents like meta-chloroperbenzoic acid (mCPBA) is a common transformation.
Strategies for Enhanced Stereochemical Control and Derivatization Complexity
The rigid nature of the this compound scaffold makes it an excellent template for creating molecules with well-defined three-dimensional structures. Achieving precise control over the stereochemistry during synthesis and subsequent derivatization is paramount for developing compounds with specific biological activities.
Researchers are employing various strategies to achieve this control. Chiral starting materials, such as L-cysteine, can be used to introduce inherent chirality into the bicyclic system. Asymmetric catalysis is another powerful tool for enantioselective synthesis. The development of chiral catalysts that can effectively control the stereochemical outcome of key bond-forming reactions is a major focus.
The derivatization of the bicyclic core allows for the exploration of a vast chemical space. The nitrogen atom can be readily acylated or alkylated to introduce a variety of substituents. cdnsciencepub.com Furthermore, functional groups on the carbon skeleton can be manipulated through a range of organic transformations. For example, nucleophilic substitution reactions on halogenated derivatives can be used to introduce diverse functionalities. le.ac.uk The development of methods for the stereoselective functionalization of the bicyclic system is crucial for creating complex and diverse libraries of compounds for biological screening. le.ac.uk
Integration with High-Throughput Synthesis and Automation
To accelerate the discovery of new bioactive compounds based on the this compound scaffold, researchers are increasingly turning to high-throughput synthesis and automation. These technologies allow for the rapid synthesis and screening of large libraries of compounds, significantly speeding up the drug discovery process.
The development of robust and reliable synthetic routes that are amenable to automation is a key prerequisite for high-throughput synthesis. One-pot reactions and solid-phase synthesis techniques are particularly well-suited for this purpose. The use of continuous flow reactors is also being explored to enhance the scalability and reproducibility of the synthesis of this compound derivatives.
High-throughput screening campaigns are then used to identify promising lead compounds from these libraries. ontosight.ai This integrated approach of automated synthesis and rapid biological evaluation is a powerful strategy for navigating the vast chemical space of this compound derivatives and identifying new therapeutic agents.
Synergistic Application of Computational and Experimental Methodologies
The combination of computational modeling and experimental work is becoming increasingly important in the study of this compound and its derivatives. Computational methods, such as density functional theory (DFT) calculations, can provide valuable insights into reaction mechanisms, stereoselectivity, and the electronic properties of these molecules. unisa.it
Molecular modeling studies are also being used to predict the biological activity of new compounds and to design molecules with improved binding affinity for specific biological targets. researchgate.net For example, computational studies have been used to investigate the conformational preferences of related azabicyclic systems and their interactions with biological receptors. ethernet.edu.et
This synergistic approach, where computational predictions guide experimental work and experimental results validate and refine computational models, is a powerful strategy for accelerating the design and discovery of new functional molecules based on the this compound scaffold.
Q & A
Q. What are the fundamental synthetic routes for 2-Thia-5-azabicyclo[2.2.1]heptane and its derivatives?
Answer: The synthesis of this compound derivatives typically involves cyclization reactions and palladium-catalyzed processes. Key methods include:
- Palladium-catalyzed aminoacyloxylation of cyclopentenes to construct oxygenated azabicyclic frameworks .
- Multi-step oxidation-reduction sequences using Dess–Martin periodinane for ketone formation and lithium aluminum hydride (LiAlH₄) for reduction .
- Friedel-Crafts acylation or coupling reactions to introduce aromatic substituents (e.g., methylthiophene or pyridine groups) .
Table 1: Representative Synthetic Approaches
Q. What analytical techniques are essential for characterizing this compound derivatives?
Answer: Structural validation relies on:
- NMR spectroscopy (¹H/¹³C) to resolve proton environments and confirm bicyclic core rigidity .
- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .
- X-ray crystallography to determine absolute stereochemistry and bond angles .
- Infrared (IR) spectroscopy to identify functional groups like ketones (C=O, ~1700 cm⁻¹) and thioether bonds .
Table 2: Key Analytical Data
| Compound | ¹H NMR Shift (δ, ppm) | MS (m/z) | Reference |
|---|---|---|---|
| 5-(Pyridine-4-carbonyl) derivative | 7.2–8.5 (pyridine H) | 247.36 | |
| 2-(2-Methylphenyl) ethanone derivative | 2.3 (CH₃), 6.8–7.1 (Ar-H) | 247.36 |
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yields in palladium-catalyzed syntheses?
Answer: Critical parameters include:
- Catalyst loading : 5–10 mol% Pd(OAc)₂ with phosphine ligands enhances regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
- Temperature control : Reactions at 80–100°C reduce side-product formation .
- Substrate pre-functionalization : Protecting groups (e.g., Boc) on amines prevent undesired oxidation .
Note: Yields drop below 50% if oxygen or moisture contaminates the system .
Q. How can contradictory pharmacological data for bicyclic derivatives be resolved?
Answer: Discrepancies in reported bioactivity (e.g., antimicrobial vs. enzyme inhibition ) arise from:
- Structural variations : Substitutions at the 5-position (e.g., pyridine vs. oxane groups) alter target selectivity .
- Assay conditions : Varying pH or co-solvents (e.g., DMSO) impact ligand-receptor binding .
Methodological recommendations:
Q. What strategies enhance the stability of this compound derivatives in aqueous media?
Answer: Instability in water (e.g., hydrolysis of thioether bonds ) can be mitigated by:
- Steric hindrance : Introduce bulky substituents (e.g., 3,4-diethoxyphenyl) near reactive sites .
- pH buffering : Maintain solutions at pH 6–7 to avoid acid/base degradation .
- Lyophilization : Store derivatives as lyophilized powders to prevent hydrolytic cleavage .
Table 3: Stability Data
| Derivative | Half-life (pH 7.4, 25°C) | Degradation Pathway | Reference |
|---|---|---|---|
| Hydrochloride salt | >30 days | Oxidation | |
| 5-Methylthiophene analog | 10 days | Hydrolysis |
Q. How can computational tools predict the pharmacological potential of novel derivatives?
Answer:
- SwissADME : Predicts drug-likeness (e.g., Lipinski’s Rule of 5) and bioavailability .
- Molecular dynamics (MD) simulations : Models interactions with targets like nicotinic receptors .
- QSAR modeling : Correlates substituent electronegativity with antimicrobial activity .
Case study: For 5-(oxane-4-carbonyl) derivatives, MD simulations revealed stable hydrogen bonding with GABA receptor residues, aligning with in vitro IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
